2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid
Overview
Description
2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid is a fluorinated organic compound with the molecular formula C6H5FN2O2S. It is characterized by the presence of a fluorine atom, a pyrimidinylsulfanyl group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid typically involves the introduction of a fluorine atom into a pyrimidine ring followed by the attachment of a sulfanyl group and an acetic acid moiety. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfanyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrimidinylsulfanyl group contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-(2-pyridinylsulfanyl)acetic acid
- 2-Fluoro-2-(2-thiazolylsulfanyl)acetic acid
- 2-Fluoro-2-(2-pyrimidinylthio)acetic acid
Uniqueness
2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid is unique due to the presence of both a fluorine atom and a pyrimidinylsulfanyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-fluoro-2-pyrimidin-2-ylsulfanylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2S/c7-4(5(10)11)12-6-8-2-1-3-9-6/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHCMCKRYBABF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC(C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273406 | |
Record name | 2-Fluoro-2-(2-pyrimidinylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860610-27-1 | |
Record name | 2-Fluoro-2-(2-pyrimidinylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860610-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-2-(2-pyrimidinylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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